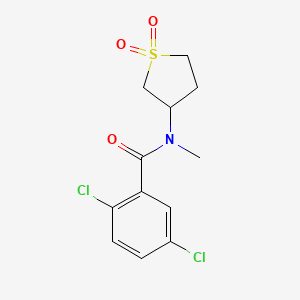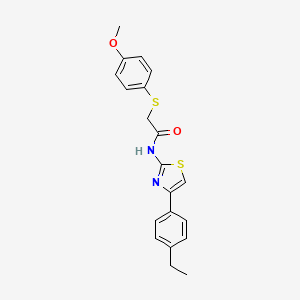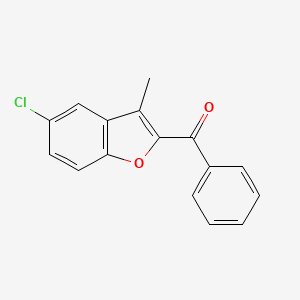![molecular formula C27H32BF4N B2686924 1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate CAS No. 73286-97-2](/img/structure/B2686924.png)
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-Butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolinium tetrafluoroborate, commonly known as BB-Q, is a fluorescent dye that has been widely used in scientific research. BB-Q is a cationic dye that can bind to negatively charged molecules, such as DNA, RNA, and proteins. Due to its unique properties, BB-Q has become an important tool in various fields of research, including biochemistry, molecular biology, and cell biology.
作用機序
The mechanism of action of BB-Q involves the binding of the dye to negatively charged molecules, such as DNA, RNA, and proteins. Upon binding, the fluorescence intensity of BB-Q is greatly enhanced, which allows for the detection of the target molecule.
Biochemical and Physiological Effects:
BB-Q does not have any known biochemical or physiological effects, as it is not a drug and is not used for therapeutic purposes. BB-Q is solely used as a research tool for the detection of nucleic acids and proteins.
実験室実験の利点と制限
The advantages of using BB-Q in lab experiments include its high selectivity for nucleic acids and proteins, its high sensitivity for detection, and its ease of use. BB-Q is also relatively inexpensive compared to other fluorescent dyes.
The limitations of using BB-Q in lab experiments include its limited solubility in aqueous solutions, which can limit its use in certain applications. In addition, BB-Q can be toxic to cells at high concentrations, which can limit its use in live-cell imaging experiments.
将来の方向性
There are several future directions for the use of BB-Q in scientific research. One potential application is the development of new fluorescent probes based on the structure of BB-Q. These probes could have improved properties, such as increased solubility and reduced toxicity.
Another potential application is the use of BB-Q in the development of new diagnostic tools for the detection of nucleic acids and proteins in clinical samples. BB-Q-based assays could provide a rapid and sensitive method for the detection of disease biomarkers, which could improve patient outcomes.
Overall, BB-Q is a valuable tool for scientific research, and its unique properties make it a useful tool for the detection of nucleic acids and proteins. As new applications are developed, BB-Q will continue to play an important role in advancing our understanding of biological systems.
合成法
The synthesis of BB-Q involves the reaction of 2-tert-butyl-4-phenylquinoline with butyl bromide in the presence of a strong base, followed by the addition of tetrafluoroboric acid. The reaction yields BB-Q as a white crystalline solid, which is then purified by recrystallization.
科学的研究の応用
BB-Q has been widely used in scientific research as a fluorescent probe for the detection of DNA, RNA, and proteins. BB-Q can selectively bind to double-stranded DNA and RNA, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of nucleic acids in various biological samples, including cells and tissues.
In addition to its use as a nucleic acid probe, BB-Q has also been used as a tool for the detection of protein-protein interactions. BB-Q can selectively bind to proteins that have exposed hydrophobic patches, and its fluorescence intensity is greatly enhanced upon binding. This property makes BB-Q a useful tool for the detection of protein-protein interactions in various biological samples.
特性
IUPAC Name |
1-butyl-2-tert-butyl-4-phenyl-5,6-dihydrobenzo[h]quinolin-1-ium;tetrafluoroborate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H32N.BF4/c1-5-6-18-28-25(27(2,3)4)19-24(20-12-8-7-9-13-20)23-17-16-21-14-10-11-15-22(21)26(23)28;2-1(3,4)5/h7-15,19H,5-6,16-18H2,1-4H3;/q+1;-1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XRPKGXCKFNPADD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CCCC[N+]1=C(C=C(C2=C1C3=CC=CC=C3CC2)C4=CC=CC=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H32BF4N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
457.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-(3-chloro-2-methylphenyl)-2-{[3-(2-furylmethyl)-4-oxo-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl]thio}acetamide](/img/structure/B2686843.png)
![1-(4-Ethoxyphenyl)-3-[8-(oxan-4-yl)-8-azabicyclo[3.2.1]octan-3-yl]urea](/img/structure/B2686844.png)





![2-[3-Oxo-3-(4-pyridin-2-ylpiperazin-1-yl)propyl]-5-sulfanylidene-1,2-dihydroimidazo[1,2-c]quinazolin-3-one](/img/no-structure.png)

![1-methyl-N-(octahydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-sulfonamide](/img/structure/B2686861.png)
![3-Bromo-5-(chloromethyl)pyrazolo[1,5-a]pyrimidin-7-ol](/img/structure/B2686862.png)

![2-[(E)-2-(2-chloro-6-fluorophenyl)ethenyl]-1,3-benzoxazole](/img/structure/B2686864.png)